molecular formula C20H18N4O5S2 B4579101 2-nitro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

2-nitro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

Cat. No. B4579101
M. Wt: 458.5 g/mol
InChI Key: VAHWULOUWJOJLU-UHFFFAOYSA-N
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Description

“2-nitro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide” is a chemical compound with potential relevance in various fields of chemistry and pharmacology. Its structural complexity and functional groups suggest a range of possible chemical and physical properties.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step processes, including chlorination, aminolysis, reduction, and condensation reactions. For instance, Gong Ping (2007) reported the synthesis of a related compound using a five-step process, highlighting the practicality and efficiency of such methods (Gong Ping, 2007).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, provides insights into the arrangement of atoms in the molecule. A study by A. Saeed et al. (2008) on a similar compound revealed details like dihedral angles between aromatic rings, orientation of nitro groups, and the presence of intramolecular hydrogen bonds (A. Saeed, Shahid Hussain, U. Flörke, 2008).

Chemical Reactions and Properties

Chemical reactions, such as isomerization and desulfurization, play a crucial role in the formation and transformation of such compounds. For example, D. M. Argilagos et al. (1997) and (1998) studied the isomerization and desulfurization reactions of related compounds, providing insights into the chemical behavior and reaction mechanisms (D. M. Argilagos et al., 1997)(D. M. Argilagos et al., 1998).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior under different conditions. Studies like those by A. Saeed et al. (2020) often include analyses of crystal packing, hydrogen bonding, and molecular interactions (A. Saeed et al., 2020).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, are key to determining the compound's potential applications. Research like that conducted by R. Dani et al. (2013) often explores these aspects through various spectroscopic and computational methods (R. Dani et al., 2013).

Scientific Research Applications

Chemical Synthesis and Functional Group Interactions

The use of directing groups, such as 2-(pyridin-2-yl) aniline, in promoting C-H amination mediated by cupric acetate demonstrates a methodology that could be applicable to the functionalization of benzamide derivatives, including those with complex substituents similar to the compound of interest (Hong-Yi Zhao et al., 2017). This showcases the importance of selective functionalization in synthetic chemistry, potentially relevant to modifications of the specified compound.

Material Science Applications

Nitro-substituted polyamides have been identified as a new class of materials with high refractive indices and transparency, offering potential applications in optics and electronics (A. Javadi et al., 2015). The introduction of nitro groups and thiazole rings into polymers suggests that similar functionalities in small molecules like 2-nitro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide could influence material properties and offer insights into the design of novel materials.

Pharmacological Research

Thiazolides, including compounds structurally related to the compound of interest, have been studied for their broad spectrum of activities against intestinal and tissue-dwelling helminths, protozoa, and enteric bacteria (A. Hemphill et al., 2007). The research highlights the potential of thiazole-containing compounds in developing new therapeutic agents, suggesting a possible area of exploration for the specific benzamide derivative.

Anticancer Research

The synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents illustrate the relevance of thiazole and nitro functionalities in medicinal chemistry (Masao Yoshida et al., 2005). Given the structural similarities, researching the anticancer potential of 2-nitro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide could uncover new therapeutic pathways.

properties

IUPAC Name

2-nitro-N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S2/c25-19(16-5-1-2-6-18(16)24(26)27)22-20-21-17(13-30-20)14-7-9-15(10-8-14)31(28,29)23-11-3-4-12-23/h1-2,5-10,13H,3-4,11-12H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHWULOUWJOJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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